molecular formula C24H27FN4O2 B11162588 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

Cat. No.: B11162588
M. Wt: 422.5 g/mol
InChI Key: RCBCBGROZVFDHZ-UHFFFAOYSA-N
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Description

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The subsequent steps involve the introduction of the piperazine ring and the fluorophenyl group through nucleophilic substitution reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinone or piperazine derivatives.

Scientific Research Applications

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nefazodone: A compound with a similar piperazine structure but different substituents, used as an antidepressant.

    Quinazoline derivatives: Various compounds with a quinazoline core, used in medicinal chemistry for their diverse biological activities.

Uniqueness

3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is unique due to the combination of its quinazolinone core and fluorophenyl-substituted piperazine ring. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27FN4O2

Molecular Weight

422.5 g/mol

IUPAC Name

3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C24H27FN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2

InChI Key

RCBCBGROZVFDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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